Quinoline Quinoline Quinoline appears as a colorless liquid with a peculiar odor. Slightly denser than water. Contact may irritate to skin, eyes, and mucous membranes. May be toxic by ingestion. Used to make other chemicals.
Quinoline is the simplest member of the quinoline class of compounds, comprising a benzene ring ortho fused to C-2 and C-3 of a pyridine ring. It is a mancude organic heterobicyclic parent, a member of quinolines, an azaarene and an ortho-fused heteroarene.
Quinoline is used mainly as an intermediate in the manufacture of other products. Potential exposure to quinoline may occur from the inhalation of cigarette smoke. Quinoline breaks down quickly in the atmosphere and water. Acute (short-term) inhalation exposure to quinoline vapors irritates the eyes, nose, and throat and may cause headaches, dizziness, and nausea in humans. Information on the chronic (long- term), reproductive, developmental, or carcinogenic effects of quinoline in humans is not available. Liver damage has been observed in rats chronically exposed to quinoline by ingestion. An increased incidence of liver vascular tumors has been observed in rats and mice orally exposed to quinoline. EPA has provisionally classified quinoline as a Group C, possible human carcinogen
Quinoline is a natural product found in Gymnodinium nagasakiense, Averrhoa carambola, and other organisms with data available.
Quinoline and its strong acid salts can cause cancer according to an independent committee of scientific and health experts.
Quinoline is found in alcoholic beverages. Quinoline is an alkaloid from various plant species including Mentha species. Also present in cocoa, black tea and scotch whiskey. Quinoline is a flavouring ingredient Quinoline is a heterocyclic aromatic organic compound. It has the formula C9H7N and is a colourless hygroscopic liquid with a strong odour. Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents. Quinoline is mainly used as a building block to other specialty chemicals. Approximately 4 tonnes are produced annually according to a report published in 2005.[citation needed] Its principal use is as a precursor to 8-hydroxyquinoline, which is a versatile chelating agent and precursor to pesticides. Its 2- and 4-methyl derivatives are precursors to cyanine dyes. Oxidation of quinoline affords quinolinic acid (pyridine-2,3-dicarboxylic acid), a precursor to the herbicide sold under the name Assert. Quinoline has been shown to exhibit catabolic, anti-microbial, anti-tumor, anti-fungal and anti-cancer functions (A7755, A7756, A7757, A7759, A7760).
Brand Name: Vulcanchem
CAS No.: 91-22-5
VCID: VC20874139
InChI: InChI=1S/C9H7N/c1-2-6-9-8(4-1)5-3-7-10-9/h1-7H
SMILES: C1=CC=C2C(=C1)C=CC=N2
Molecular Formula: C9H7N
Molecular Weight: 129.16 g/mol

Quinoline

CAS No.: 91-22-5

Cat. No.: VC20874139

Molecular Formula: C9H7N

Molecular Weight: 129.16 g/mol

* For research use only. Not for human or veterinary use.

Quinoline - 91-22-5

Specification

CAS No. 91-22-5
Molecular Formula C9H7N
Molecular Weight 129.16 g/mol
IUPAC Name quinoline
Standard InChI InChI=1S/C9H7N/c1-2-6-9-8(4-1)5-3-7-10-9/h1-7H
Standard InChI Key SMWDFEZZVXVKRB-UHFFFAOYSA-N
Impurities Monomethylquinolines, 2,8-dimethylquinoline, and some homologues of isoquinoline.
SMILES C1=CC=C2C(=C1)C=CC=N2
Canonical SMILES C1=CC=C2C(=C1)C=CC=N2
Boiling Point 460 °F at 760 mmHg (NTP, 1992)
237.7 °C @ 760 mm Hg
239.00 °C. @ 760.00 mm Hg
238 °C
Colorform COLORLESS TO BROWN /SRP: TECHNICAL GRADE/
Highly refractive/darkens with age
Colorless liquid
Flash Point 138 °F (NFPA, 2010)
105 °C
99 °C, (Closed Cup)
101 °C c.c.
Melting Point 5 °F (NTP, 1992)
-14.78 °C
-15.6 °C
-15 °C

Introduction

Chemical Structure and Physical Properties

Structural Characteristics

Quinoline possesses a distinctive structure characterized by a fusion of benzene and pyridine rings. In the quinoline structure, there are five double bonds and eleven single bonds present. The single bonds are sigma bonds formed by head-on overlapping of orbitals, while the double bonds consist of one sigma bond and one pi bond formed by lateral overlapping of p orbitals . This arrangement contributes to the compound's aromaticity and stability.

Physical Properties

Quinoline exhibits several notable physical properties that influence its behavior and applications:

PropertyValue/DescriptionSource
Physical stateColorless hygroscopic liquid
OdorPungent (darkens with age)
Molecular weight129.1586 g/mol
Boiling point237°C
SolubilitySparingly soluble in water, soluble in organic solvents
Chemical formulaC9H7N
Alternative namesBenzopyridine, 1-Azanaphthalene, Leucol, Chinoline

Quinoline's hydrophobic carbon chains make it only slightly soluble in water, while it demonstrates good solubility in various organic solvents . This property is particularly relevant for its pharmaceutical applications, as it influences drug formulation and bioavailability.

Synthesis Methods

Several synthetic routes have been developed for the preparation of quinoline and its derivatives, with each method offering specific advantages for particular substitution patterns.

Skraup Synthesis

The Skraup synthesis is considered the most widely used method for quinoline preparation. In this approach, aniline and glycerol are heated at high temperatures in the presence of sulfuric acid and mild oxidizing agents like nitrobenzene or peroxides such as arsenic peroxide . The reaction mechanism involves four key steps:

  • Dehydration of glycerol in the presence of sulfuric acid to produce acrolein

  • Reaction of acrolein with aniline to form an intermediate

  • Cyclization of the intermediate in the presence of concentrated sulfuric acid to form 1,2-dihydroquinoline

  • Oxidation of 1,2-dihydroquinoline with nitrobenzene to yield quinoline

Due to the highly exothermic nature of the reaction, additives such as ferrous sulfate (FeSO4) or boric acid (H3BO3) are typically included to moderate the reaction's intensity .

Friedlander Synthesis

The Friedlander synthesis provides an alternative approach to quinoline preparation, utilizing ortho-aminobenzaldehyde as a starting material . This method offers advantages for the synthesis of specific quinoline derivatives with particular substitution patterns.

Combes Quinoline Synthesis

First reported by Combes in 1888, this synthesis method involves the condensation of unsubstituted anilines with β-diketones to form substituted quinolines after an acid-catalyzed ring closure of an intermediate Schiff base . The Combes quinoline synthesis is particularly useful for preparing 2,4-substituted quinoline derivatives and stands out due to its use of β-diketone substrates, which distinguishes it from other quinoline preparation methods like the Conrad-Limpach synthesis and the Doebner reaction .

The reaction mechanism proceeds through three major steps:

  • Formation of a Schiff base through reaction of aniline with the β-diketone

  • Acid-catalyzed annulation (the rate-determining step)

  • Dehydration to form the quinoline product

The regioselectivity of this reaction is influenced by both steric and electronic effects, making it a versatile method for synthesizing diverse quinoline derivatives .

Biological Activities

Quinoline-based compounds exhibit a remarkable range of biological activities, positioning them as important scaffolds in medicinal chemistry.

Antimalarial Activity

Quinoline derivatives have a long history as antimalarial agents, with quinine being one of the earliest natural products used to treat malaria . Synthetic derivatives like chloroquine and mefloquine have also proven effective against the malaria parasite . The antimalarial activity of quinoline compounds is primarily attributed to their ability to interfere with hemozoin formation in the parasite, leading to the accumulation of toxic heme that kills the parasite .

Anticancer Properties

Quinoline derivatives have demonstrated significant anticancer activities through various mechanisms, including inhibition of topoisomerase, DNA intercalation, and inhibition of specific kinases . Camptothecin, a quinoline alkaloid extracted from Camptotheca acuminata, and its analogue topotecan are effective antitumor drugs that function by inhibiting topoisomerase I, an enzyme crucial for DNA replication .

Anti-inflammatory Effects

Several quinoline derivatives possess notable anti-inflammatory properties, making them valuable in treating inflammatory conditions . The anti-inflammatory action of quinoline compounds often involves inhibition of inflammatory mediators and pathways, including cyclooxygenase enzymes and pro-inflammatory cytokines .

Antibacterial Activity

Quinoline-based molecules have proven effective in inhibiting various bacterial pathogens . Compounds like ofloxacin and chloroxine demonstrate significant antibacterial properties, with mechanisms involving inhibition of bacterial DNA gyrase and disruption of bacterial cell wall synthesis .

Additional Therapeutic Applications

Beyond the major activities mentioned above, quinoline derivatives also show potential in treating various other conditions:

  • Antifungal activity: Several ring-substituted 4-hydroxy-1H-quinolin-2-one derivatives have demonstrated antifungal properties against multiple fungal strains

  • Antituberculosis effects: N-Cycloheptylquinoline-2-carboxamide, N-cyclohexylquinoline-2-carboxamide, and N-(2-phenylethyl)quinoline-2-carboxamide have shown higher activity against Mycobacterium tuberculosis than standard drugs like isoniazid or pyrazinamide

  • Anti-Alzheimer's properties: Certain quinoline derivatives have shown promise in addressing neurodegenerative processes associated with Alzheimer's disease

  • Antiviral effects: Quinoline-based compounds like saquinavir demonstrate antiviral properties, particularly against HIV

Structure-Activity Relationships and Molecular Targets

Understanding the relationship between structural modifications of quinoline and resulting biological activities provides valuable insights for medicinal chemistry and drug design.

Molecular Targets

Quinoline derivatives interact with various molecular targets depending on their structural features:

  • Antimalarial quinolines target the heme detoxification pathway in Plasmodium species

  • Anticancer quinolines often target DNA topoisomerases, kinases, or microtubules

  • Anti-inflammatory quinolines typically inhibit cyclooxygenase enzymes or inflammatory mediators

  • Antibacterial quinolines frequently target bacterial DNA gyrase or topoisomerase IV

By attaining knowledge of these molecular targets, structural insights, and structure-activity relationships, medicinal chemists can design more potent, safe, selective, and cost-effective quinoline derivatives for various biological properties .

Toxicological Considerations

Despite their therapeutic potential, quinoline compounds also present toxicological concerns that must be considered in their development and application. The United States Environmental Protection Agency (EPA) has conducted toxicological reviews of quinoline (CAS No. 91-22-5) to assess its potential risks . These assessments evaluate various aspects of quinoline toxicity, including acute toxicity, chronic effects, carcinogenicity, and environmental impact.

Understanding the toxicokinetics of quinoline is crucial for accurate risk assessment, as it provides insights into absorption, distribution, metabolism, and excretion patterns . These toxicological considerations play a vital role in determining the safety profile of quinoline-based drugs and chemicals, influencing their regulatory approval and clinical use.

Recent Developments and Future Prospects

Recent research in quinoline chemistry has focused on developing hybrid molecules that combine the quinoline scaffold with other bioactive natural products to enhance efficacy and reduce side effects . These quinoline-natural product hybrids represent a promising direction in drug discovery, potentially addressing issues like drug resistance and toxicity.

Several research teams have developed quinoline-modified natural product derivatives over the past decade, demonstrating inhibitory effects against bacteria, viruses, parasites, inflammation, cancer, and Alzheimer's disease . This approach of structural modification leverages the pharmacological properties of natural compounds while incorporating the beneficial attributes of the quinoline ring system.

The ongoing exploration of quinoline chemistry continues to yield novel compounds with improved therapeutic profiles, highlighting the enduring significance of this heterocyclic scaffold in medicinal chemistry and pharmaceutical research .

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